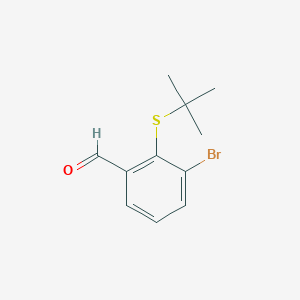

3-Bromo-2-(tert-butylthio)benzaldehyde

説明

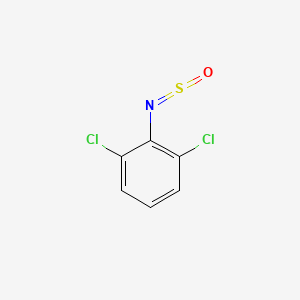

3-Bromo-2-(tert-butylthio)benzaldehyde is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-(tert-butylthio)benzaldehyde is1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Bromo-2-(tert-butylthio)benzaldehyde is a powder in physical form . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available.科学的研究の応用

Synthesis of Complex Organic Molecules

Research has shown that compounds similar to 3-Bromo-2-(tert-butylthio)benzaldehyde are used as intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, a related compound, was achieved with high yield under optimized conditions, highlighting the importance of brominated benzaldehydes in organic synthesis (Hui Jian-bin, 2012).

Palladium-Catalyzed Reactions

Palladium-catalyzed intramolecular iminoannulation processes utilize derivatives of brominated benzaldehydes to create annulated γ-carbolines and other heterocyclic compounds, demonstrating the role of these substances in constructing complex nitrogen-containing structures (Haiming Zhang & R. Larock, 2002).

Antioxidant, Antimicrobial, and Anticancer Properties

A study on 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, which share functional groups with 3-Bromo-2-(tert-butylthio)benzaldehyde, demonstrated significant antioxidant, antimicrobial, and anticancer activities. These findings suggest the potential for brominated benzaldehyde derivatives in developing therapeutic agents (M. Konuş et al., 2019).

Photocatalysis

In photocatalysis research, derivatives of benzaldehydes are explored for their efficacy in catalyzing chemical reactions under light irradiation. For example, the selective oxidation of benzyl alcohol to benzaldehyde has been achieved using tert-butyl hydroperoxide over nanoparticle catalysts, showcasing the utility of brominated benzaldehydes in green chemistry applications (M. J. Ndolomingo & R. Meijboom, 2017).

Safety and Hazards

特性

IUPAC Name |

3-bromo-2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOBZPIGLSLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(tert-butylthio)benzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

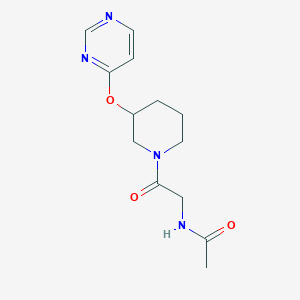

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)

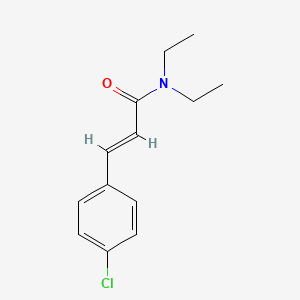

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)

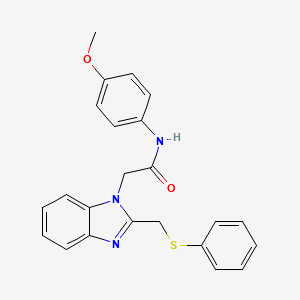

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

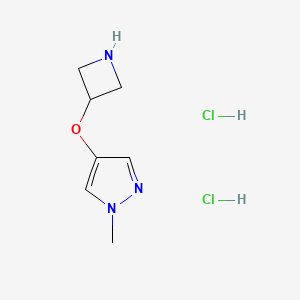

![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)